molecular formula C15H17F3N2O3 B15032429 [5-hydroxy-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](4-methoxyphenyl)methanone

[5-hydroxy-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](4-methoxyphenyl)methanone

Cat. No.: B15032429
M. Wt: 330.30 g/mol
InChI Key: DZSXRKBSFUNQFG-UHFFFAOYSA-N
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Description

1-(4-METHOXYBENZOYL)-3-PROPYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL is a complex organic compound characterized by its unique structure, which includes a methoxybenzoyl group, a propyl chain, and a trifluoromethyl group attached to a dihydropyrazol ring

Preparation Methods

The synthesis of 1-(4-METHOXYBENZOYL)-3-PROPYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL typically involves multiple steps, including the formation of the dihydropyrazol ring and the introduction of the methoxybenzoyl and trifluoromethyl groups. The synthetic route may include:

    Formation of the Dihydropyrazol Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxybenzoyl Group: This step may involve acylation reactions using methoxybenzoic acid derivatives.

    Addition of the Trifluoromethyl Group: This can be accomplished through trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-METHOXYBENZOYL)-3-PROPYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-METHOXYBENZOYL)-3-PROPYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(4-METHOXYBENZOYL)-3-PROPYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

1-(4-METHOXYBENZOYL)-3-PROPYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL can be compared with similar compounds such as:

These comparisons highlight the uniqueness of 1-(4-METHOXYBENZOYL)-3-PROPYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL in terms of its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C15H17F3N2O3

Molecular Weight

330.30 g/mol

IUPAC Name

[5-hydroxy-3-propyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(4-methoxyphenyl)methanone

InChI

InChI=1S/C15H17F3N2O3/c1-3-4-11-9-14(22,15(16,17)18)20(19-11)13(21)10-5-7-12(23-2)8-6-10/h5-8,22H,3-4,9H2,1-2H3

InChI Key

DZSXRKBSFUNQFG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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